2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-
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Overview
Description
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: is a heterocyclic organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . This compound is also known by other names such as trans-4-Methyl-5-Hydroxyhexanoic acid lactone and 4-Methyl-5-hexanolide . It is a derivative of pyran and is characterized by its tetrahydro structure with two methyl groups at the 5 and 6 positions in a trans configuration.
Preparation Methods
The synthesis of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- typically involves the cyclization of appropriate precursors under specific conditions. . This reaction requires specific catalysts and conditions to achieve the desired product. Industrial production methods often involve the use of carbonyl compounds and ring-closing reactions with suitable catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The lactone ring can be hydrolyzed to form the corresponding hydroxy acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- can be compared with other similar compounds such as:
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: A stereoisomer with different spatial arrangement of atoms.
trans-4-Methyl-5-Hydroxyhexanoic acid lactone: Another name for the same compound, highlighting its lactone structure.
4-Methyl-5-hexanolide: Another synonym, emphasizing its hexanolide structure.
The uniqueness of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- lies in its specific configuration and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
24405-16-1 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(5S,6R)-5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
HAXARIVGMMVELD-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)O[C@@H]1C |
Canonical SMILES |
CC1CCC(=O)OC1C |
Origin of Product |
United States |
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